molecular formula C11H17N3O4S B2715791 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid CAS No. 2230803-48-0

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid

Cat. No.: B2715791
CAS No.: 2230803-48-0
M. Wt: 287.33
InChI Key: IBKFBCJKQCJECG-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid is a complex organic compound that features a pyrazine ring fused with a pyrazole ring, along with a tert-butoxycarbonyl (Boc) protecting group and a sulfinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Deprotected amine derivatives.

    Substitution: Functionalized pyrazine or pyrazole derivatives.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing an active amine that can participate in further biochemical reactions. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid is unique due to its combination of a fused pyrazine-pyrazole ring system with a sulfinic acid functional group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-4-5-14-8(7-13)9(6-12-14)19(16)17/h6H,4-5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKFBCJKQCJECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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